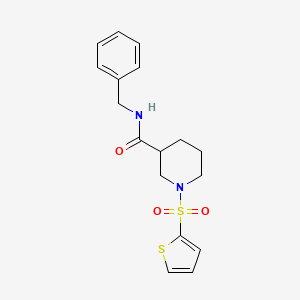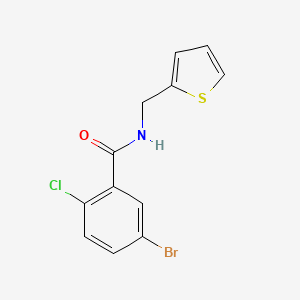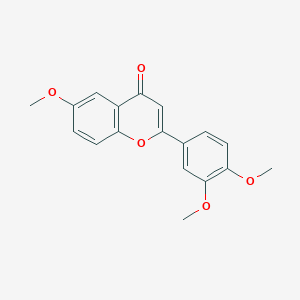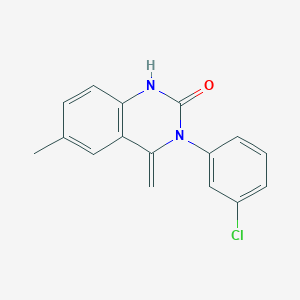
N-(3,4-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(3,4-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide is of significant interest due to its structural and functional characteristics, which have implications in various chemical and pharmacological fields. Research on this compound involves the exploration of its synthesis methods, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves using cyclic reagents or coupling reactions. For instance, the synthesis of a structurally related compound, involving bromine as a cyclic reagent, yielded an isolated product through recrystallization from mixed solvents at room temperature (Liu et al., 2008). Such methods may offer insights into the synthesis of N-(3,4-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide.
Molecular Structure Analysis
Crystallographic studies are pivotal in understanding the molecular structure of chemical compounds. For related compounds, X-ray diffraction has been utilized to elucidate the crystal structure, providing valuable information on the compound's geometric configuration and intermolecular interactions (Igonin et al., 1993).
Chemical Reactions and Properties
Research into the chemical reactions of N-(3,4-dimethylphenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide and similar compounds involves understanding their reactivity under various conditions. For example, studies on related compounds have explored their herbicidal activity and effectiveness in inhibiting specific biological targets (Liu et al., 2008).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-3-4-12(9-11(10)2)16-13(18)7-8-17-14(19)5-6-15(17)20/h3-4,9H,5-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESQAXJDBAGFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)CCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)


![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)




![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)


![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)